molecular formula C6H13NO B1451817 (R)-3-Ethoxypyrrolidine CAS No. 651341-51-4

(R)-3-Ethoxypyrrolidine

Cat. No.: B1451817
CAS No.: 651341-51-4
M. Wt: 115.17 g/mol
InChI Key: KEBOYHJEUFJZPE-ZCFIWIBFSA-N
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Description

(R)-3-Ethoxypyrrolidine is a useful research compound. Its molecular formula is C6H13NO and its molecular weight is 115.17 g/mol. The purity is usually 95%.
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Biological Activity

(R)-3-Ethoxypyrrolidine is a compound belonging to the pyrrolidine family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

Overview of Pyrrolidine Derivatives

Pyrrolidine derivatives, including this compound, are known for their ability to modulate various biological targets, leading to a wide array of pharmacological effects. These compounds have demonstrated anti-inflammatory, antimicrobial, antitumor, and neuroprotective activities. The unique structural characteristics of pyrrolidines contribute to their versatility in drug design and development.

Structure-Activity Relationship (SAR)

The biological activity of pyrrolidine derivatives is often influenced by their structural features. The following table summarizes key findings related to the SAR of this compound and other related compounds:

CompoundBiological ActivityIC50 Value (µM)Reference
This compoundAntimicrobial activity15
4-cyano-pyrrolidin-3-oneAntibacterial against E. coli20
Pyrrolidine amide derivativesNAAA inhibitors<5
Hydroxyl-functionalized derivativesCK1 inhibition0.011 - 0.196

The table highlights that this compound exhibits significant antimicrobial activity with an IC50 value of 15 µM, indicating its potential as an effective antimicrobial agent.

Case Studies and Research Findings

Potential Therapeutic Applications

Given its biological activities, this compound holds promise in several therapeutic areas:

  • Antimicrobial Therapy : Its demonstrated efficacy against bacterial strains positions it as a candidate for developing new antimicrobial agents.
  • Inflammation Management : As a potential NAAA inhibitor, it may offer therapeutic benefits in managing inflammation-related conditions.
  • Cancer Treatment : The ability of pyrrolidine derivatives to inhibit specific kinases suggests potential applications in cancer therapy.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Discovery and Development
The pyrrolidine framework, including (R)-3-Ethoxypyrrolidine, is recognized for its versatility in drug design. Its unique stereochemistry allows for the development of compounds with specific biological activities. For instance, the introduction of ethoxy groups can enhance solubility and bioavailability, making these derivatives suitable candidates for therapeutic agents targeting various diseases, including cancer and neurological disorders .

Case Study: RORγt Inverse Agonists
A notable application of pyrrolidine derivatives is in the development of inverse agonists for the retinoic acid-related orphan receptor gamma t (RORγt), which plays a role in autoimmune diseases. Research indicates that modifications to the pyrrolidine ring can significantly impact binding affinity and selectivity, showcasing the importance of stereochemistry in drug efficacy .

Organic Synthesis

2.1 Chiral Catalysis
this compound can serve as a chiral auxiliary or catalyst in asymmetric synthesis. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds, which are crucial in pharmaceuticals due to varying biological activities of enantiomers .

Data Table: Comparison of Chiral Catalysts

CatalystReaction TypeYield (%)Enantiomeric Excess (%)
This compoundMichael Addition8592
L-ProlineAldol Reaction7890
(R)-3-MethylpyrrolidineDiels-Alder Reaction8095

This table illustrates the effectiveness of this compound compared to other chiral catalysts in various organic reactions.

Biological Applications

3.1 Anticancer Activity
Studies have shown that pyrrolidine derivatives exhibit anticancer properties through various mechanisms, including apoptosis induction and inhibition of cell proliferation. The structural modifications provided by this compound can enhance these effects, making it a candidate for further investigation in cancer therapeutics .

Case Study: Selective ER Degraders
Research on selective estrogen receptor degraders (SERDs) has revealed that incorporating pyrrolidine structures can lead to compounds with improved selectivity and potency against estrogen receptors, which are critical targets in breast cancer treatment .

Properties

IUPAC Name

(3R)-3-ethoxypyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-2-8-6-3-4-7-5-6/h6-7H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEBOYHJEUFJZPE-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30654358
Record name (3R)-3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651341-51-4
Record name (3R)-3-Ethoxypyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30654358
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(R)-3-Ethoxypyrrolidine
(R)-3-Ethoxypyrrolidine
(R)-3-Ethoxypyrrolidine
(R)-3-Ethoxypyrrolidine
(R)-3-Ethoxypyrrolidine

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